4-nitro-N~2~-[(E)-(3-nitrophenyl)methylidene]benzene-1,2-diamine
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Overview
Description
(1E)-5-NITRO-N1-[(3-NITROPHENYL)METHYLIDENE]BENZENE-1,2-DIAMINE is an organic compound characterized by the presence of nitro groups and a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1E)-5-NITRO-N1-[(3-NITROPHENYL)METHYLIDENE]BENZENE-1,2-DIAMINE typically involves the condensation of 3-nitrobenzaldehyde with o-phenylenediamine under acidic conditions. The reaction is carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours. The product is then purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
(1E)-5-NITRO-N1-[(3-NITROPHENYL)METHYLIDENE]BENZENE-1,2-DIAMINE undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized to form nitroso or other oxidized derivatives.
Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Electrophilic reagents like nitric acid, sulfuric acid, and halogens are employed under controlled conditions.
Major Products
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted benzene derivatives.
Scientific Research Applications
(1E)-5-NITRO-N1-[(3-NITROPHENYL)METHYLIDENE]BENZENE-1,2-DIAMINE has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its ability to interact with biological targets.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (1E)-5-NITRO-N1-[(3-NITROPHENYL)METHYLIDENE]BENZENE-1,2-DIAMINE involves its interaction with molecular targets such as enzymes and receptors. The nitro groups can undergo redox reactions, leading to the generation of reactive intermediates that can interact with cellular components. The compound may also inhibit specific enzymes or disrupt cellular pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- (2E)-1-N-methyl-2-N-[(3-nitrophenyl)methylidene]benzene-1,2-diamine
- N,N-dimethyl-N’-[(1E,2E)-3-(4-nitrophenyl)prop-2-enylidene]benzene-1,4-diamine
Uniqueness
(1E)-5-NITRO-N1-[(3-NITROPHENYL)METHYLIDENE]BENZENE-1,2-DIAMINE is unique due to its specific structural configuration and the presence of multiple nitro groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C13H10N4O4 |
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Molecular Weight |
286.24 g/mol |
IUPAC Name |
4-nitro-2-[(3-nitrophenyl)methylideneamino]aniline |
InChI |
InChI=1S/C13H10N4O4/c14-12-5-4-11(17(20)21)7-13(12)15-8-9-2-1-3-10(6-9)16(18)19/h1-8H,14H2 |
InChI Key |
DKUJZTYZNRDXNZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C=NC2=C(C=CC(=C2)[N+](=O)[O-])N |
Origin of Product |
United States |
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